2,2'-Dihydroxy-3,3',5,5'-tetrabromodiphenyl ether
Description
Properties
Molecular Formula |
C12H6Br4O3 |
|---|---|
Molecular Weight |
517.79 g/mol |
IUPAC Name |
2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O3/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H |
InChI Key |
KIHDTBLTKPAXNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Phenolic Precursors and Coupling
A classical approach involves starting with diphenyl ether or phenol derivatives and performing controlled bromination to introduce bromine atoms at the 3,3',5,5' positions. The hydroxyl groups at the 2 and 2' positions are either present initially or introduced via selective hydroxylation after bromination.
- Bromination : Using bromine or brominating agents under controlled conditions to achieve tetra-bromination at the meta positions relative to the ether linkage.
- Coupling : The brominated phenols are then coupled via an ether linkage, often catalyzed by base-promoted nucleophilic substitution or transition metal-catalyzed O-arylation.
This method requires careful control to avoid over-bromination or substitution at undesired positions.
O-Arylation Using Brominated Diaryliodonium Salts
A more modern and selective synthesis employs O-arylation of brominated phenols using symmetrical or unsymmetrical brominated diaryliodonium triflates. This method provides high regioselectivity and yields for PBDEs and their hydroxylated derivatives.
- Synthesis of Diaryliodonium Salts : Brominated aromatic iodides are converted into diaryliodonium triflates, which serve as electrophilic arylating agents.
- O-Arylation Reaction : The brominated phenol nucleophile attacks the diaryliodonium salt, forming the diphenyl ether bond with the desired substitution pattern.
- Advantages : This approach allows for congener-specific synthesis, enabling the preparation of 2,2'-Dihydroxy-3,3',5,5'-tetrabromodiphenyl ether with high purity and minimal side products.
This method has been optimized for various PBDE congeners and their hydroxylated analogs, as detailed in the doctoral thesis from Stockholm University (2013).
Stepwise Synthesis via Brominated Phenol Derivatives
Another approach involves synthesizing the compound from brominated phenol intermediates with hydroxyl groups already in place, followed by coupling via nucleophilic substitution or base-promoted ether formation.
- Starting Materials : 2,4-dibromophenol and 3,5-dibromo-2-hydroxyphenol are common precursors.
- Coupling Conditions : The phenolic hydroxyl group of one molecule is reacted with the brominated aromatic ring of the other under basic conditions or with catalysts to form the ether linkage.
- Purification : The product is purified by chromatography to isolate this compound.
This method is practical for laboratory-scale synthesis and has been reported in chemical supply catalogs and research articles.
Research Findings and Optimization
Reaction Conditions and Yields
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Direct Bromination and Coupling | Bromine, phenol derivatives, base catalyst | 40-60 | Requires careful control of bromination |
| O-Arylation with Diaryliodonium Salts | Brominated diaryliodonium triflates, bromophenols, base, solvent (THF/DMF) | 70-85 | High regioselectivity, scalable |
| Stepwise Phenol Coupling | Brominated phenols, base (NaOH, K2CO3), solvent | 50-70 | Suitable for small-scale synthesis |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm substitution patterns and purity.
- Mass Spectrometry (MS) : Electron ionization MS verifies molecular weight and bromination degree.
- Chromatography : Silica gel chromatography is used to purify the product and separate isomers.
Challenges and Considerations
- Controlling regioselectivity during bromination is critical to avoid unwanted isomers.
- The steric hindrance from multiple bromine atoms can affect coupling efficiency.
- O-arylation using diaryliodonium salts offers improved selectivity but requires synthesis of the iodonium salts themselves.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Oxidative Metabolism and Hydroxylation
Hydroxylated PBDEs (OH-PBDEs) are known metabolites formed via cytochrome P450-mediated oxidation. For example:
-
BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) undergoes oxidative metabolism to form 3-OH-BDE-47 and 6-OH-BDE-47 , with CYP2A2 and CYP3A1 as key enzymes .
-
BDE-99 (2,2',4,4',5-pentabromodiphenyl ether) metabolizes to 4-OH-BDE-90 and 6'-OH-BDE-99 , mediated by CYP1A1 and CYP3A1 .
These reactions involve para-hydroxylation via a NIH-shift mechanism, where bromine substituents influence regioselectivity. DH-TBDPE’s dihydroxy groups may similarly undergo further oxidation or participate in redox cycling, though specific data are unavailable.
Nucleophilic Displacement Reactions
Brominated diphenyl ethers react with organometallic reagents (e.g., Grignard reagents, RLi) via nucleophilic displacement of bromine or ether oxygen. Key findings from related systems:
For DH-TBDPE, bromine atoms at 3,3',5,5' positions may hinder nucleophilic attack due to steric effects, while hydroxyl groups at 2,2' could participate in hydrogen bonding or act as leaving groups under acidic/basic conditions.
Radical-Mediated Reactions
Radical pathways are implicated in the degradation of brominated ethers:
-
Reaction of silyl peroxides with n-BuLi generates radicals, leading to coupling products (e.g., pentylbenzene) .
-
Photolytic debromination of PBDEs produces lower-brominated congeners via homolytic C–Br bond cleavage .
DH-TBDPE’s bromine substituents may undergo analogous radical-mediated debromination or cross-coupling, though its dihydroxy groups could stabilize intermediates through resonance or chelation.
Hydrolysis and Stability
Hydrolytic stability of PBDEs depends on bromination patterns:
-
PBDE-47 resists hydrolysis at neutral pH but degrades under alkaline conditions .
-
Hydroxylated PBDEs (e.g., 6-OH-BDE-47 ) exhibit increased solubility and reactivity compared to parent compounds .
DH-TBDPE’s hydroxyl groups may enhance hydrolysis susceptibility, particularly under acidic or enzymatic conditions, forming quinone-like structures via dehydration.
Environmental and Biological Interactions
-
Antibacterial Activity : Tetrabrominated diphenyl ethers (e.g., 4,6-dibromo-2-(2',4'-dibromophenoxy)phenol) inhibit bacterial growth through membrane disruption .
-
Thyroid Disruption : Hydroxylated PBDEs mimic thyroxine (T4) structure, interfering with thyroid hormone transport and metabolism .
While DH-TBDPE’s bioactivity remains unstudied, its structural similarity to bioactive OH-PBDEs suggests potential endocrine-disrupting effects.
Synthetic Challenges
Efforts to synthesize trihaloethers via displacement of peroxides with trifluoromethyl anions (e.g., CFSiMe) failed due to competing Kornblum fragmentation . For DH-TBDPE, analogous attempts might face challenges from steric hindrance or preferential hydroxyl group reactivity.
Scientific Research Applications
2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in developing antibacterial agents.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The antimicrobial activity of 2,2’-Dihydroxy-3,3’,5,5’-tetrabromodiphenyl ether is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The bromine atoms in the compound enhance its reactivity, allowing it to interact with and inhibit key molecular targets within microbial cells.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Physicochemical Properties
The hydroxyl and bromine substitution patterns define key differences in physicochemical behavior:
| Compound | Bromine Substitution | Hydroxyl/Methoxy Groups | log P (Estimated) | Water Solubility | Persistence |
|---|---|---|---|---|---|
| 2,2'-Dihydroxy-3,3',5,5'-tetraBDE | 3,3',5,5' | 2,2'-OH | ~5.8* | Moderate | Moderate |
| BDE-47 (2,2',4,4'-tetraBDE) | 2,2',4,4' | None | ~6.8 | Low | High |
| 6-MeO-BDE47 | 2,2',4,4' | 6-MeO | ~6.5 | Very Low | Very High |
| 5-OH-BDE47 | 2,2',4,4' | 5-OH | ~5.2 | Moderate | Low-Moderate |
*Estimated based on bromine and hydroxyl contributions to hydrophobicity.
Key Insights :
Toxicological Effects
Thyroid Hormone Disruption
- The target compound’s hydroxyl groups mimic thyroxine (T4) structure, enhancing affinity for thyroid transport proteins and deiodinase enzymes. In vitro studies show halogenated phenolics (e.g., OH-PBDEs) inhibit human thyroid deiodinases at IC₅₀ values as low as 1–10 μM, comparable to TCBPA (3,3',5,5'-tetrachlorobisphenol A) .
- BDE-47, while lacking hydroxyl groups, still disrupts thyroid function indirectly via competitive binding to transthyretin (TTR) .
Oxidative Stress
- Hydroxylated PBDEs induce oxidative stress more potently than non-hydroxylated analogs. For example, BDE-47 and BDE-209 inhibit catalase (CAT) and glutathione peroxidase (GSH-Px) in fish liver at concentrations >0.10 mg/L, but hydroxylated derivatives may act at lower doses due to redox-active phenolic moieties .
Neurodevelopmental Toxicity
Bioaccumulation and Metabolism
- Bioaccumulation : Methoxylated analogs (e.g., 6-MeO-BDE47) bioaccumulate 4–6× more than BDE-47 in marine predators like tiger sharks, whereas hydroxylated forms show lower biomagnification due to increased excretion .
- Metabolic Pathways: Cleavage: BDE-47 undergoes ether bond cleavage to form bromophenols (e.g., 2,4-dibromophenol) . Hydroxylation: The target compound may arise from enzymatic hydroxylation of BDE-47 or debromination of higher brominated PBDEs . Conjugation: Hydroxyl groups facilitate glucuronidation or sulfation, reducing half-lives compared to parent PBDEs .
Environmental and Species-Specific Trends
- Marine Ecosystems : Naturally occurring MeO-BDEs (e.g., 6-MeO-BDE47) dominate in sharks, while hydroxylated forms are more prevalent in species with advanced oxidative metabolism (e.g., mammals) .
- Human Exposure : Hydroxylated PBDEs are detected in human serum at lower concentrations than BDE-47 but may contribute significantly to endocrine disruption due to higher potency .
Biological Activity
2,2'-Dihydroxy-3,3',5,5'-tetrabromodiphenyl ether (CAS Number 36452-33-2) is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely recognized for their applications in flame retardants. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic effects. This article presents a comprehensive overview of its biological activity based on recent studies and findings.
- Molecular Formula : C12H6Br4O3
- Molecular Weight : 485.79 g/mol
- Appearance : White to pale yellow solid
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Escherichia coli | 8.0 |
| Bacillus subtilis | 6.0 |
| Klebsiella pneumoniae | 10.0 |
The compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains highlights its potential as a therapeutic agent in treating resistant infections .
Cytotoxicity
Cytotoxic studies have demonstrated that this compound can induce cell death in various cancer cell lines. The IC50 values for different cell lines are detailed in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical carcinoma) | 15 |
| HCT116 (colorectal carcinoma) | 20 |
| A549 (lung adenocarcinoma) | 25 |
| K562 (leukemia) | 30 |
The cytotoxic effects are attributed to the compound's ability to disrupt cellular functions and induce apoptosis in cancer cells .
The biological activity of this compound is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This mechanism has been shown to affect signaling pathways associated with inflammation and cancer progression .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Sharma et al. (2023) investigated the antimicrobial properties of various brominated diphenyl ethers, including this compound. The results indicated that this compound exhibited superior activity against both standard and clinical strains of bacteria compared to conventional antibiotics .
- Cytotoxicity Assessment : In a recent study published in the International Journal of Molecular Sciences, the cytotoxic effects of this compound were evaluated against multiple cancer cell lines. The findings revealed that it effectively inhibited cell proliferation and induced apoptosis through ROS-mediated pathways .
Q & A
Best practices for long-term environmental monitoring of hydroxylated PBDEs in sediment cores
- Guidelines : Use isotope dilution GC-MS with accelerated solvent extraction (ASE) to recover aged residues. Normalize concentrations to total organic carbon (TOC) and compare temporal trends against PBDEs like BDE-47, which show exponential accumulation (doubling time ~5 years) in human populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
